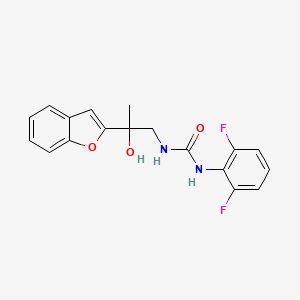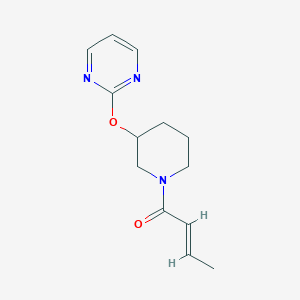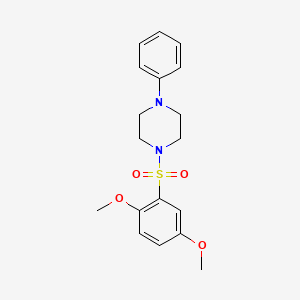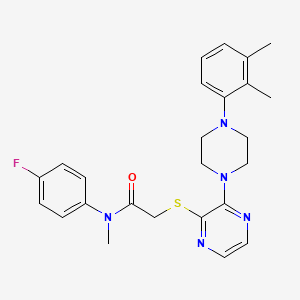![molecular formula C14H24ClNO4 B2550766 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE CAS No. 54414-43-6](/img/structure/B2550766.png)
1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE is a chemical compound with a complex structure that includes both hydroxyethyl and methylphenoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE typically involves the reaction of 2-methylphenol with epichlorohydrin to form 3-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylphenoxy groups play a crucial role in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-[BIS(2-HYDROXYETHYL)AMINO]-2-PROPANOL: This compound shares the bis(2-hydroxyethyl)amino group but lacks the methylphenoxy group.
1-ETHYLAMINO-2-PROPANOL: This compound has an ethylamino group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness
1-[BIS(2-HYDROXYETHYL)AMINO]-3-(2-METHYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both hydroxyethyl and methylphenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJJRLAOZAFGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)


![N-(2,5-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550688.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)
![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide](/img/structure/B2550699.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)

